![molecular formula C12H11ClF3N3O3 B2967049 4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid CAS No. 339096-60-5](/img/structure/B2967049.png)
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C12H11ClF3N3O3 and its molecular weight is 337.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
The presence of a -cf3 group can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein, thereby improving drug potency .
Biochemical Pathways
The compound’s interaction with reverse transcriptase suggests it may affect pathways related to viral replication or other processes involving reverse transcription .
Result of Action
The compound’s interaction with reverse transcriptase suggests it may inhibit the enzyme’s activity, potentially affecting viral replication or other processes involving reverse transcription .
Actividad Biológica
4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid, also known as a derivative of pyridine and a potential therapeutic agent, has garnered attention in pharmaceutical research for its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Weight : 323.098 g/mol
CAS Number : 76471-06-2
In Vitro Studies
- Enzyme Inhibition :
- Anti-inflammatory Activity :
- Antioxidant Properties :
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), the compound exhibited significant cytotoxic effects, with varying degrees of potency depending on the concentration used .
The biological activity of this compound is attributed to several mechanisms:
- Electrophilic Interactions : The presence of the trifluoromethyl group creates strong electron-withdrawing effects that enhance interactions with target enzymes through hydrogen and halogen bonding .
- Multi-target Inhibition : The compound's structure allows it to interact with multiple biological targets, making it a candidate for multi-target therapies in conditions such as Alzheimer's disease and inflammation-related disorders.
Case Studies
- Study on Cholinesterase Inhibition :
- Anti-cancer Activity Assessment :
Data Summary Table
Activity Type | Target Enzyme/Cell Line | IC50 Value (μM) | Notes |
---|---|---|---|
Cholinesterase Inhibition | AChE | 10.4 | Moderate inhibition |
BChE | 7.7 | Moderate inhibition | |
Anti-inflammatory | COX-2 | N/A | Enhanced binding due to trifluoromethyl group |
Antioxidant | Free Radical Scavenging | N/A | Significant activity observed |
Cytotoxicity | MCF-7 | N/A | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}ethyl)amino]-4-oxo-2-butenoic acid, and how can purity be maximized?
- Methodology : Multi-step synthesis involving coupling reactions between the trifluoromethylpyridine moiety and the aminoethyl-oxobutenoic acid backbone. Use protecting groups (e.g., tert-butoxycarbonyl) for amine functionalities to prevent side reactions. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by 1H-NMR, 13C-NMR, and HRMS to confirm structural integrity .
- Key Challenges : Minimizing hydrolysis of the trifluoromethyl group under basic conditions and avoiding racemization at chiral centers.
Q. How can the reactivity and stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodology : Perform accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 254 nm, with mass spectrometry (LC-MS) to identify degradation products. Compare kinetic profiles to derive Arrhenius equations for shelf-life prediction .
- Data Interpretation : A pH-dependent instability (e.g., hydrolysis of the oxo group under acidic conditions) may require formulation adjustments for biological assays.
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to target enzymes, such as kinases or proteases?
- Methodology : Use quantum mechanical/molecular mechanical (QM/MM) simulations to model the compound’s interaction with active sites. Employ density functional theory (DFT) for optimizing geometries and calculating electrostatic potentials. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .
- Example : A pyridinyl-aminoethyl group may engage in π-π stacking with aromatic residues, while the oxobutenoic acid could form hydrogen bonds with catalytic lysines .
Q. How can conflicting solubility and permeability data from in vitro assays be resolved?
- Methodology : Compare solubility in biorelevant media (e.g., FaSSIF/FeSSIF) vs. pure buffers. Assess permeability using parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayers. Apply multivariate analysis to identify confounding factors (e.g., aggregation at high concentrations) .
- Case Study : If PAMPA overestimates permeability due to uncharged species dominance, adjust experimental pH to mimic physiological conditions (e.g., pH 6.5 for intestinal absorption) .
Q. What crystallographic techniques are suitable for resolving the compound’s conformational flexibility in solid state?
- Methodology : Single-crystal X-ray diffraction at 100 K to capture low-energy conformers. Use SHELX or OLEX2 for structure refinement. Analyze torsion angles and intermolecular interactions (e.g., hydrogen bonds between oxo groups and adjacent amide hydrogens) .
- Insight : Disorder in the ethylamino linker region may suggest dynamic behavior relevant to its biological activity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against a specific enzyme isoform?
- Methodology : Synthesize analogs with modifications to the pyridinyl (e.g., substituent electronegativity) or oxobutenoic acid (e.g., bioisosteric replacement with tetrazole). Test inhibitory activity in enzyme assays (IC50) and correlate with computed descriptors (e.g., LogP, polar surface area) .
- Example : Replacing the trifluoromethyl group with a chloro substituent may enhance selectivity for kinases with hydrophobic pockets .
Q. What in vitro/in vivo correlation (IVIVC) approaches are feasible for pharmacokinetic profiling?
- Methodology : Conduct microsomal stability assays (human liver microsomes) to estimate hepatic clearance. Pair with allometric scaling from rodent pharmacokinetic data (e.g., Cmax, AUC). Validate using physiologically based pharmacokinetic (PBPK) modeling .
- Considerations : High plasma protein binding (predicted via equilibrium dialysis) may reduce free drug concentration, necessitating dose adjustments .
Propiedades
IUPAC Name |
(E)-4-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3O3/c13-8-5-7(12(14,15)16)6-19-11(8)18-4-3-17-9(20)1-2-10(21)22/h1-2,5-6H,3-4H2,(H,17,20)(H,18,19)(H,21,22)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUPELJVPONAMK-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)C=CC(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC(=C1Cl)NCCNC(=O)/C=C/C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.